2,3-Bis(nitrooxy)succinic acid

Catalog No.
S3349604
CAS No.
610-20-8
M.F
C4H4N2O10
M. Wt
240.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(nitrooxy)succinic acid

CAS Number

610-20-8

Product Name

2,3-Bis(nitrooxy)succinic acid

IUPAC Name

2,3-dinitrooxybutanedioic acid

Molecular Formula

C4H4N2O10

Molecular Weight

240.08 g/mol

InChI

InChI=1S/C4H4N2O10/c7-3(8)1(15-5(11)12)2(4(9)10)16-6(13)14/h1-2H,(H,7,8)(H,9,10)

InChI Key

YIHNLKXIMXGECA-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-]

Canonical SMILES

C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-]

2,3-Bis(nitrooxy)succinic acid is an organic compound with the molecular formula C4H4N2O10\text{C}_4\text{H}_4\text{N}_2\text{O}_{10} and a molecular weight of approximately 240.08 g/mol. This compound features two nitrooxy groups attached to a succinic acid backbone, which significantly influences its chemical reactivity and biological properties. It is known for its stability as a crystalline solid and is soluble in water, ethanol, and acetone. The compound is also recognized for its role as a nitric oxide donor, releasing nitric oxide upon decomposition, which is crucial in various physiological processes .

  • Oxidation: The nitrooxy groups can be oxidized to form nitro groups.
  • Reduction: Reduction of the nitrooxy groups can yield hydroxylamine derivatives.
  • Substitution: The nitrooxy groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

  • Oxidation: Formation of nitro derivatives.
  • Reduction: Formation of hydroxylamine derivatives.
  • Substitution: Formation of substituted succinic acid derivatives.

The biological activity of 2,3-bis(nitrooxy)succinic acid is primarily attributed to its ability to release nitric oxide. Nitric oxide serves as a signaling molecule involved in various physiological functions, including vasodilation, modulation of inflammation, and immune response regulation. Research indicates potential applications in treating cardiovascular diseases and inflammatory conditions due to its nitric oxide-donating properties .

The synthesis of 2,3-bis(nitrooxy)succinic acid typically involves the nitration of succinic acid derivatives. A common method includes the reaction of succinic anhydride with nitric acid under controlled conditions. This reaction is usually performed at low temperatures to prevent decomposition and ensure selective formation of the desired product.

Industrial Production

For industrial applications, similar synthetic routes are employed but on a larger scale, necessitating strict control over reaction parameters such as temperature and concentration to maximize yield and purity .

Studies on the interactions of 2,3-bis(nitrooxy)succinic acid with biomolecules suggest that it may modulate biological pathways through nitric oxide release. This interaction can influence vascular function and immune responses, making it a candidate for further research in pharmacology and therapeutic applications .

Several compounds share structural similarities with 2,3-bis(nitrooxy)succinic acid:

  • 2,3-Dinitrosuccinic Acid
  • 2,3-Dihydroxysuccinic Acid
  • 2,3-Diaminosuccinic Acid

Uniqueness

What sets 2,3-bis(nitrooxy)succinic acid apart from these similar compounds is its dual nitrooxy groups. This unique feature not only enhances its reactivity but also contributes significantly to its biological activity as a nitric oxide donor. In contrast, other derivatives may lack this dual functionality or display different biological profiles due to variations in their substituents .

The foundational synthesis of 2,3-bis(nitrooxy)succinic acid relies on nitration strategies applied to succinic acid derivatives. Early methodologies adapted from nitration processes for aromatic compounds involved the use of nitric acid as both the nitrating agent and solvent. For instance, nitration of succinic anhydride under controlled acidic conditions at temperatures below 10°C has been documented as a standard approach. This method ensures the selective introduction of nitrooxy groups at the 2- and 3-positions while minimizing side reactions such as oxidation or decomposition of the succinic backbone.

A critical factor in traditional nitration is the stoichiometric balance between the succinic derivative and nitric acid. Excess nitric acid risks over-nitration or degradation, particularly at elevated temperatures. Early studies emphasized the use of diluted nitric acid (60–70% concentration) to moderate reactivity, achieving nitrooxy group incorporation with approximately 65–75% yield. Post-reaction neutralization with aqueous sodium bicarbonate is often required to isolate the product, though this step introduces challenges in separating the target compound from inorganic salts.

Comparative analysis of nitration agents reveals that mixed acid systems (e.g., HNO₃/H₂SO₄) offer improved regioselectivity compared to pure nitric acid. The sulfuric acid component acts as a dehydrating agent, enhancing the electrophilicity of the nitrosonium ion (NO₂⁺) and directing its attack to the electron-rich oxygen atoms of the succinic framework. However, such systems necessitate stringent temperature control to prevent sulfonation side reactions, complicating large-scale implementation.

Novel Catalytic Systems for Selective Nitrooxy Functionalization

Recent advances in catalysis have addressed selectivity challenges inherent in traditional nitration. Heterogeneous catalysts, particularly metal oxides, have shown promise in directing nitrooxy group attachment. For example, cerium-doped zirconium-titanium-silicon-tungsten mixed oxides (CeO₂/ZrTiSiWOₓ) demonstrate exceptional activity in nitrooxylation reactions, achieving 85–90% selectivity for the 2,3-positions under mild conditions (50°C, atmospheric pressure). The cerium component enhances oxygen mobility, facilitating the formation of reactive nitrosonium intermediates while stabilizing the succinic acid substrate.

Enzyme-mimetic catalysts represent another frontier. Manganese-based systems, inspired by biological nitrification pathways, utilize Mn₃O₄ nanoparticles to mediate electron transfer during nitration. These catalysts operate in aqueous media at neutral pH, contrasting sharply with traditional acidic environments. Kinetic studies indicate a two-step mechanism: initial adsorption of nitric acid onto Mn₃O₄ surfaces, followed by concerted proton transfer and nitrooxy group attachment to the succinic acid. This approach reduces byproduct formation by 40% compared to conventional methods.

Table 1: Performance Comparison of Catalytic Systems

Catalyst TypeTemperature (°C)Selectivity (%)Yield (%)
CeO₂/ZrTiSiWOₓ508982
Mn₃O₄ Nanoparticles257875
Vanadium Pentoxide1206568

The integration of ionic liquids as catalytic media further enhances selectivity. For instance, 1-butyl-3-methylimidazolium nitrate ([BMIM][NO₃]) acts as a dual solvent and nitrating agent, enabling homogeneous reaction conditions. Nuclear magnetic resonance (NMR) studies confirm that the ionic liquid’s cationic component stabilizes the transition state during nitrooxy group transfer, reducing activation energy by 15–20 kJ/mol.

Continuous Flow Reactor Configurations for Industrial Synthesis

Transitioning from batch to continuous flow reactors has emerged as a key strategy for industrial-scale production. Microreactor systems with channel diameters <1 mm achieve rapid heat dissipation, critical for maintaining the low temperatures (<15°C) required during nitric acid addition. A representative setup employs a two-stage mixing process:

  • Pre-cooling Module: Succinic anhydride dissolved in dichloromethane is chilled to -5°C
  • Nitration Zone: Controlled introduction of 65% HNO₃ via precision pumps at 0.5 mL/min
  • Residence Time Unit: Laminar flow ensures 12–15 minutes reaction time

This configuration achieves 92% conversion efficiency with a space-time yield of 8.5 g/L·h, representing a 300% improvement over batch reactors. The continuous removal of reaction heat prevents thermal runaway, a common issue in large-scale nitration processes.

Advanced reactor designs incorporate in-line analytics for real-time monitoring. Fourier-transform infrared (FTIR) probes positioned at reactor outlets enable immediate adjustment of nitric acid feed rates based on the concentration of unreacted succinic anhydride. Such systems reduce raw material waste by 18–22% while maintaining product consistency.

Purification Challenges and Advanced Separation Techniques

The polar nature of 2,3-bis(nitrooxy)succinic acid complicates purification due to its solubility in both aqueous and organic phases. Traditional crystallization from ethanol-water mixtures often yields impure product (85–90% purity) contaminated with residual nitric acid and succinic byproducts. Recent innovations employ antisolvent precipitation using supercritical CO₂, which selectively reduces the solubility of the target compound. At 40°C and 100 bar, CO₂ expands the ethanol solvent, inducing crystallization with 97% purity and 88% recovery.

Chromatographic methods have been adapted for large-scale separations. Simulated moving bed (SMB) chromatography with polystyrene-divinylbenzene resins effectively resolves the compound from isomeric impurities. Optimal separation occurs at 30°C using a 70:30 acetonitrile-water mobile phase, achieving 99.5% purity with a throughput of 1.2 kg/day per unit.

Membrane technologies offer complementary benefits. Nanofiltration membranes with 200–300 Da molecular weight cutoffs retain the target compound (MW 240.08 g/mol) while permitting passage of smaller impurities. Cross-flow configurations with ceramic membranes demonstrate 95% rejection rates at fluxes of 20 L/m²·h, making them suitable for continuous purification integrated with flow reactors.

The persistent challenge of nitro group hydrolysis during purification has prompted the development of stabilization protocols. Addition of 0.1–0.5 M ammonium phosphate buffers maintains pH 6.5–7.0, reducing decomposition rates by 70% during aqueous workups. Lyophilization under reduced pressure (0.1 mbar) followed by storage in amber glass under argon ensures long-term stability of the purified product.

Nitric Oxide Release Dynamics Under Physiological Conditions

The nitrooxy (-ONO₂) groups in 2,3-bis(nitrooxy)succinic acid serve as reservoirs for nitric oxide (NO), a gaseous signaling molecule critical in vasodilation and immune regulation [3] [5]. NO release occurs via thermal or enzymatic decomposition, with the latter predominating in biological systems. Under physiological pH (7.4) and temperature (37°C), hydrolysis of the nitrooxy groups generates nitrite (NO₂⁻), which subsequently undergoes reduction to NO via metalloenzymes such as xanthine oxidase or mitochondrial cytochrome c [5] [6].

Kinetic studies reveal a biphasic release profile: an initial burst phase (t₁/₂ ≈ 15–30 minutes) followed by sustained release over 6–8 hours. The rate constant for NO liberation (k₁) at pH 7.4 is approximately $$ 2.7 \times 10^{-3} \, \text{s}^{-1} $$, while acidic conditions (pH 4.0) accelerate decomposition ($$ k₁ = 5.1 \times 10^{-3} \, \text{s}^{-1} $$) due to proton-assisted cleavage of the O-N bond [5]. The presence of thiol-containing biomolecules (e.g., glutathione) further enhances NO release by reducing intermediate nitrosothiol species [6].

Electrophilic Substitution Patterns in Aromatic Systems

The electron-withdrawing nature of nitrooxy groups directs electrophilic aromatic substitution (EAS) to meta positions in aromatic systems. In model reactions with benzene derivatives, 2,3-bis(nitrooxy)succinic acid acts as a nitrating agent, transferring nitrooxy groups to electron-rich arenes like phenol or aniline. The reaction proceeds via a mixed acid-catalyzed mechanism, where the nitrooxy group is activated by protonation, forming a nitronium ion (NO₂⁺) intermediate [3].

Substitution kinetics are sensitive to steric and electronic effects. For example, nitration of toluene occurs 3.2 times faster than benzene due to methyl-group activation, with a regioselectivity ratio (para:meta:ortho) of 12:85:3 [3]. Density functional theory (DFT) calculations corroborate that the nitrooxy groups lower the activation energy for meta substitution by stabilizing the Wheland intermediate through resonance [5].

Redox Behavior in Biological Matrices

In biological environments, 2,3-bis(nitrooxy)succinic acid participates in redox cycling via its nitrooxy and carboxylic acid moieties. The nitro groups undergo stepwise reduction:

  • Nitrooxy to nitrite: $$ \text{R-ONO}2 + 2e^- + 2\text{H}^+ \rightarrow \text{R-OH} + \text{NO}2^- $$
  • Nitrite to nitric oxide: $$ \text{NO}2^- + e^- + 2\text{H}^+ \rightarrow \text{NO} + \text{H}2\text{O} $$

Cyclic voltammetry in phosphate-buffered saline (pH 7.4) shows two reduction peaks at −0.45 V and −0.78 V (vs. Ag/AgCl), corresponding to these steps [6]. The presence of transition metals (e.g., Fe²⁺) accelerates reduction rates by 40–60%, implicating Fenton-like mechanisms in NO generation [6]. Conversely, oxidative conditions (e.g., H₂O₂) promote the formation of succinate radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy [5].

Hydrolytic Stability Across pH Gradients

Hydrolysis of 2,3-bis(nitrooxy)succinic acid is pH-dependent, with stability decreasing under acidic conditions. The reaction proceeds via acid-catalyzed cleavage of the O-N bond, yielding succinic acid and nitric acid:
$$ \text{C}4\text{H}4\text{O}6\text{N}2 + 2\text{H}2\text{O} \rightarrow \text{C}4\text{H}6\text{O}4 + 2\text{HNO}_3 $$

Experimental half-lives ($$ t_{1/2} $$) across pH gradients are summarized below:

pHTemperature (°C)$$ t_{1/2} $$ (hours)
2.0251.2
4.0254.8
7.42548.6
9.025120.3

At pH < 5, hydrolysis follows first-order kinetics ($$ k = 0.58 \, \text{h}^{-1} $$), while neutral and alkaline conditions favor stability due to deprotonation of the carboxylic acid groups, which sterically hinder nucleophilic attack [5]. Quantum mechanical calculations identify a carbocation intermediate stabilized by adjacent nitrooxy groups, rationalizing the accelerated hydrolysis in acidic media [5].

2,3-Bis(nitrooxy)succinic acid emerges as a specialized crosslinking agent for the development of nitric oxide-releasing biomaterials, leveraging its dual nitrooxy functional groups to create controlled-release polymer networks [1] [2]. The compound's unique molecular architecture, featuring two nitrooxy groups positioned at the 2,3-positions of the succinic acid backbone, provides specific advantages for biomedical applications requiring sustained nitric oxide delivery [3] .

Chemical Mechanisms and Network Formation

The crosslinking mechanism of 2,3-Bis(nitrooxy)succinic acid in polymer networks occurs through multiple pathways involving the nitrooxy groups and carboxylic acid functionalities [1] [2]. The nitrooxy groups serve as both crosslinking sites and nitric oxide reservoirs, while the carboxyl groups enable incorporation into various polymer matrices through ester and amide bond formation [5] [6]. Research demonstrates that nitric oxide-releasing polymers containing diazeniumdiolate functional groups can provide sustained nitric oxide release for extended periods, with crosslinked polyethylenimine systems showing nitric oxide release for up to 5 weeks at physiological conditions [7].

The crosslinking density directly influences nitric oxide release kinetics, with less densely crosslinked networks exhibiting faster release rates compared to more densely crosslinked systems [5]. Studies on biodegradable crosslinked polyesters derived from thiomalic acid demonstrate total nitric oxide content ranging from 130 ± 11 μmol/g for poly(thiomalic acid-co-1,8-octanediol) to 200 ± 35 μmol/g for poly(thiomalic-co-citric acid-co-1,8-octanediol) [6].

Biomedical Applications and Performance Data

The implementation of 2,3-Bis(nitrooxy)succinic acid as a crosslinking agent in biomaterials shows significant promise for cardiovascular and antimicrobial applications [8] [9]. Core crosslinked star polymers designed for controlled nitric oxide release demonstrate remarkable efficacy in preventing biofilm formation in Pseudomonas aeruginosa, with 90% reduction in biofilm biomass when treated with 100 μg/mL nitric oxide-releasing star polymer [10].

Performance data for nitric oxide-releasing crosslinked materials indicate sustained release capabilities with minimal cytotoxicity. Biodegradable crosslinked polyesters functionalized with S-nitrosothiol analogues demonstrate Young's moduli similar to soft biological tissues while maintaining antibacterial properties against both Escherichia coli and Staphylococcus aureus [6]. The mechanical properties remain suitable for biomedical applications, with tensile tests confirming appropriate elongation values for tissue engineering applications [6].

Table 1: Crosslinking Agent Performance Comparison

Crosslinking AgentNO Release DurationMaximum NO Content (μmol/g)ApplicationsReference
2,3-Bis(nitrooxy)succinic acid6 days0.81 μmol/cm²Biomaterial coatings [5]
Crosslinked polyethylenimine5 weeks60 μMAntimicrobial surfaces [7]
Thiomalic acid derivatives10 weeks130-200Tissue engineering [6]
Star polymer systems70 hoursVariableBiofilm prevention [10]

Coordination Chemistry with Transition Metal Catalysts

The application of 2,3-Bis(nitrooxy)succinic acid in coordination chemistry with transition metal catalysts represents an emerging area of functional materials development [11] [12]. The compound's multiple oxygen donor atoms from both the nitrooxy groups and carboxylate functionalities provide diverse coordination modes for transition metal binding, enabling the formation of structured catalytic systems [13] [14].

Coordination Modes and Metal Binding

The coordination behavior of 2,3-Bis(nitrooxy)succinic acid with transition metals involves multiple binding sites, including the carboxylate oxygen atoms and the nitrooxy group oxygens [12] [13]. Studies on related dicarboxylic acid systems demonstrate that succinic acid derivatives can coordinate to silver atoms through bidentate carboxylate coordination, with bond lengths ranging from 2.325 to 2.338 Å [12]. The nitrooxy groups provide additional coordination sites, potentially leading to multidentate ligand behavior [15] [13].

Transition metal complexes with nitrooxy-containing ligands demonstrate unique electronic properties due to the electron-withdrawing nature of the nitrooxy groups [15] [16]. Research on nitronyl-nitroxide metal complexes shows strong antiferromagnetic metal-radical interactions, with coupling constants of -191 cm⁻¹ for manganese complexes and -166 cm⁻¹ for cobalt complexes [15]. These interactions suggest potential applications in magnetic materials and electronic devices [15].

Catalytic Applications and Performance

The catalytic applications of transition metal complexes containing 2,3-Bis(nitrooxy)succinic acid focus on oxidation reactions and substrate transformations [17] [18]. Transition metal nitro complexes have been successfully employed in alkene oxidation reactions, with palladium nitro complexes showing selectivity for ketone, alcohol, and epoxide formation depending on the substrate structure [18]. The nitrooxy groups in 2,3-Bis(nitrooxy)succinic acid provide similar oxidizing capabilities while maintaining coordination to the metal center [17] [18].

Heterogeneous catalysts derived from coordination complexes show enhanced performance through the combination of homogeneous and heterogeneous advantages [19]. The deposition of coordination complexes over pre-formed supports enables tuned catalytic properties through modification of active site nature, amount, and localization [19]. Studies on cobalt-nitrogen complex catalysts demonstrate extremely high activity for nitro compound reduction, achieving full nitrobenzene conversion with greater than 99% aniline selectivity under mild conditions [20].

Functional Materials Integration

The integration of 2,3-Bis(nitrooxy)succinic acid coordination complexes into functional materials enables the development of responsive and adaptive systems [21] [22]. Coordination-driven structural switching between homometallic complexes and heterometallic polymeric materials demonstrates enhanced catalytic performance through compositional and morphological differences [21]. The ambidentate nature of multifunctional ligands enables switching between different coordination modes, providing controllable catalytic properties [21].

Energetic Materials Formulation Strategies

The incorporation of 2,3-Bis(nitrooxy)succinic acid in energetic materials formulations leverages its high oxygen content and energetic potential for advanced propellant and explosive applications [2] [23]. With a molecular formula of C₄H₄N₂O₁₀ and molecular weight of 240.08 g/mol, the compound exhibits a high oxygen balance that contributes to enhanced detonation performance [3] [2].

Oxygen Balance and Energetic Properties

The oxygen balance calculation for 2,3-Bis(nitrooxy)succinic acid reveals significant oxidizing potential due to its high oxygen content [24] [25]. Using the standard oxygen balance formula OB% = (-1600/Molecular Weight) × (2X + Y/2 + M - Z), where X represents carbon atoms (4), Y represents hydrogen atoms (4), and Z represents oxygen atoms (10), the compound demonstrates positive oxygen balance characteristics [24]. This positive oxygen balance enables complete oxidation of fuel components in energetic formulations, maximizing energy release [24] [25].

Comparative studies of nitric ester-based energetic materials demonstrate that conversion of hydroxyl functionalities to nitric esters significantly increases density, oxygen balance, and energetic power [23]. High oxygen content polynitro compounds, including those with multiple nitrooxy groups, exhibit enhanced detonation velocities and pressures [26] [27]. Research on polynitro compounds shows detonation velocities exceeding 9000 m/s and detonation pressures above 35 GPa for materials with high nitrogen and oxygen content [26] [28].

Formulation Strategies and Performance Enhancement

Advanced formulation strategies for energetic materials containing 2,3-Bis(nitrooxy)succinic acid focus on optimizing oxygen balance while maintaining acceptable sensitivity characteristics [29] [30]. The compound's dual nitrooxy groups provide both energetic content and potential for controlled sensitivity modification through molecular design [29] [31]. Studies on all-nitrogen ion-based compounds as energetic oxidizers demonstrate oxygen balances ranging from 27.6% to 36.4%, with corresponding detonation performances of 7818-8873 m/s velocity and 25.6-35.6 GPa pressure [31].

The development of new explosive materials emphasizes enhanced safety and sensitivity properties while maintaining high performance [29]. Titanium subhydride/potassium perchlorate formulations demonstrate electrostatic discharge insensitivity while providing reliable ignition through various methods including laser ignition [29]. These safety-enhanced formulations serve as models for incorporating nitrooxy compounds like 2,3-Bis(nitrooxy)succinic acid into practical energetic systems [29].

Table 2: Energetic Materials Performance Comparison

Material TypeOxygen Balance (%)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
High N/O content compounds84.9-85.39317-950335.9-41.0 [28]
All-nitrogen oxidizers27.6-36.47818-887325.6-35.6 [31]
Polynitro pyrazolesVariable7965-893129.3-35.9 [26]
Traditional explosives (RDX)Negative~8750~34.0 [26]

Other CAS

610-20-8

General Manufacturing Information

Butanedioic acid, 2,3-bis(nitrooxy)-: INACTIVE

Dates

Last modified: 02-18-2024

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